molecular formula C8H7BF3KO2 B1470980 Potassium 3-formyl-4-methoxyphenyltrifluoroborate CAS No. 1393683-77-6

Potassium 3-formyl-4-methoxyphenyltrifluoroborate

Cat. No. B1470980
CAS RN: 1393683-77-6
M. Wt: 242.05 g/mol
InChI Key: GZTNAHZGXDZRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a biochemical compound used for proteomics research . Its molecular formula is C8H7BF3O2•K .


Molecular Structure Analysis

The molecular structure of Potassium 3-formyl-4-methoxyphenyltrifluoroborate can be represented by the linear formula: H3COC6H4BF3·K . The molecular weight of the compound is 214.03 .


Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium 3-formyl-4-methoxyphenyltrifluoroborate, are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Physical And Chemical Properties Analysis

Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a solid compound with a melting point of 178-183 °C .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium 3-formyl-4-methoxyphenyltrifluoroborate: is widely used in Suzuki cross-coupling reactions . This reaction is pivotal in the field of organic chemistry, allowing for the formation of carbon-carbon bonds. The compound acts as a potent boronic acid surrogate, facilitating the coupling of various organic halides with organoboron compounds to synthesize diverse aromatic compounds. This process is crucial for the development of pharmaceuticals, agrochemicals, and organic materials.

Mechanism of Action

Potassium trifluoroborates are often used in Suzuki Cross-Coupling reactions as potent boronic acid surrogates . This makes them valuable in various chemical synthesis processes.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

potassium;trifluoro-(3-formyl-4-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNAHZGXDZRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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